molecular formula C22H19N3O3S B2423557 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide CAS No. 941998-88-5

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide

Cat. No.: B2423557
CAS No.: 941998-88-5
M. Wt: 405.47
InChI Key: FQQPRRCZLNKJMX-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide is a complex organic compound that features a benzimidazole moiety, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research.

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzimidazole derivatives depends on their specific biological activity. For example, some benzimidazole derivatives are known to inhibit the enzyme Acetyl-CoA carboxylase (ACCase), which is involved in fatty acid biosynthesis .

Future Directions

The study of benzimidazole derivatives is a dynamic field with new compounds being synthesized and tested for various biological activities. Future research may focus on designing more potent and selective benzimidazole derivatives for various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is then functionalized to introduce the phenyl and ethylsulfonyl groups. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The purification process often includes recrystallization and chromatography techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Comparison with Similar Compounds

  • N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide
  • N-[4-(1H-benzimidazol-2-yl)phenyl]-3-propylsulfonylbenzamide
  • N-[4-(1H-benzimidazol-2-yl)phenyl]-3-butylsulfonylbenzamide

Comparison: N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(ethanesulfonyl)benzamide is unique due to its specific ethylsulfonyl group, which may confer distinct solubility and reactivity properties compared to its methyl, propyl, and butyl analogs. These differences can influence the compound’s biological activity and its potential therapeutic applications .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-2-29(27,28)18-7-5-6-16(14-18)22(26)23-17-12-10-15(11-13-17)21-24-19-8-3-4-9-20(19)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQPRRCZLNKJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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